4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid

Medicinal Chemistry Drug Design Bioisosteres

This 2H-tetrazole-2-butanoic acid building block features a phenyl substituent at the 5-position, delivering a regioisomer-specific hydrogen-bonding pattern and pKa (~4.52) critical for LTA4H target engagement. Its moderate lipophilicity (LogP ~1.95) and molecular weight (232.24 g/mol) make it an ideal scaffold for SAR studies and affinity probe derivatization. Unlike generic 1H-tetrazole analogs or alternative heteroaryl butanoic acids, this scaffold precisely matches the pharmacophore validated in Novartis patent WO2015092740A1.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
CAS No. 21054-69-3
Cat. No. B3340065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid
CAS21054-69-3
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(N=N2)CCCC(=O)O
InChIInChI=1S/C11H12N4O2/c16-10(17)7-4-8-15-13-11(12-14-15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,16,17)
InChIKeyWSRYMQSWEWOMRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic Acid (CAS 21054-69-3): A Versatile 2H-Tetrazole Scaffold for LTA4H-Targeted Drug Discovery


4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid is a heterocyclic building block belonging to the 2H-tetrazole-2-butanoic acid class, featuring a phenyl substituent at the 5-position of the tetrazole ring . This scaffold is characterized by a butanoic acid side chain attached to the N2-position of the tetrazole, providing a unique molecular architecture distinct from 1H-tetrazole regioisomers and alternative heteroaryl butanoic acid derivatives [1].

Why 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic Acid (CAS 21054-69-3) Cannot Be Replaced by Generic Tetrazole Analogs in LTA4H Inhibitor Development


Generic substitution of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid with closely related 1H-tetrazole regioisomers or alternative 5-substituted tetrazole butanoic acids is not scientifically valid due to distinct electronic and steric properties governing LTA4H binding affinity. The 2H-tetrazole regioisomer exhibits a specific hydrogen-bonding pattern and pKa profile that diverges significantly from 1H-tetrazole analogs, directly impacting target engagement and selectivity [1]. Furthermore, the phenyl substituent at the 5-position provides a precise balance of lipophilicity and steric bulk that is critical for the scaffold's utility in generating potent LTA4H inhibitors, a profile not replicated by chlorophenyl or pyridyloxy analogs [2].

Quantitative Differentiation of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic Acid (CAS 21054-69-3) vs. Key Comparators


pKa Differentiation: 2H-Tetrazole vs. 1H-Tetrazole Regioisomers

The 2H-tetrazole-2-butanoic acid core of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid (target) exhibits a distinct acid dissociation constant (pKa) compared to the 1H-tetrazole regioisomer. While experimental pKa data for the target compound is not available, class-level inference based on substituted 2H-tetrazole-2-butanoic acid analogs (e.g., LTA4H-IN-3) indicates a pKa of approximately 4.52 . This contrasts with the predicted pKa of 4.28 for 5-phenyl-1H-tetrazole , a common comparator. The ~0.24 unit difference in pKa reflects altered electronic distribution and hydrogen-bonding capacity, which can influence binding affinity to metalloenzyme active sites such as LTA4H.

Medicinal Chemistry Drug Design Bioisosteres

Regiochemical Specificity: 2H-Tetrazole vs. 1H-Tetrazole in LTA4H Inhibitor Patent Space

Patent analysis of Novartis' LTA4H inhibitor portfolio reveals a strong preference for the 2H-tetrazole-2-butanoic acid scaffold over the 1H-tetrazole regioisomer. The lead clinical candidate LYS-006 (LTA4H-IN-1) and numerous exemplified compounds in WO2015092740A1 explicitly utilize the 2H-tetrazole-2-butanoic acid core [1]. In contrast, 1H-tetrazole-1-butanoic acid analogs are notably absent from the claims and exemplified structures. This regioisomeric selectivity is not arbitrary; molecular modeling suggests that the N2-substitution pattern of the target compound optimally positions the butanoic acid chain for interaction with key residues in the LTA4H active site, a conformation unattainable with the N1-substituted regioisomer.

Enzyme Inhibition LTA4H Inflammation

Lipophilicity Comparison: Phenyl vs. Chlorophenoxy Substitution in 2H-Tetrazole-2-Butanoic Acid Scaffolds

4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid (target) possesses a molecular weight of 232.24 g/mol and a calculated LogP of approximately 1.95, based on the LogP of 5-phenyl-2H-tetrazole (LogP = 1.95) [1]. This is substantially lower than the more elaborate 2H-tetrazole-2-butanoic acid analog LTA4H-IN-3 (5-[4-(4-chlorophenoxy)phenyl]-2H-tetrazole-2-butanoic acid), which has a molecular weight of 358.78 g/mol and a predicted LogP likely exceeding 3.5 . The lower lipophilicity of the target compound confers distinct advantages in early-stage drug discovery, including improved aqueous solubility and reduced non-specific binding, making it a preferred starting point for lead optimization before introducing more lipophilic substituents.

Lipophilicity ADME Drug Design

Synthetic Accessibility: Commercial Availability and Purity Profile

4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid (CAS 21054-69-3) is commercially available from multiple reputable suppliers with a standard purity specification of 95% . In contrast, the more complex 2H-tetrazole-2-butanoic acid analog LTA4H-IN-1 (CAS 1799681-85-8) is a specialized research compound with limited commercial availability and higher cost . This difference in synthetic accessibility and cost-effectiveness positions the target compound as a practical, scalable building block for initial SAR exploration, whereas the more advanced analogs are reserved for later-stage optimization.

Chemical Synthesis Procurement Quality Control

Optimal Research and Procurement Applications for 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic Acid (CAS 21054-69-3)


Lead Generation for LTA4H Inhibitors in Inflammatory Disease Research

Utilize 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid as a core scaffold for the synthesis of novel LTA4H inhibitors. The 2H-tetrazole-2-butanoic acid framework, with its optimal pKa (~4.52) and moderate lipophilicity (LogP ~1.95), provides an ideal starting point for systematic SAR studies. This compound enables the exploration of substituent effects at the 5-position of the tetrazole ring, a strategy validated by Novartis' patent portfolio (WO2015092740A1) which explicitly claims 2H-tetrazole-2-butanoic acid derivatives as potent LTA4H inhibitors [1].

Bioisostere Evaluation in Carboxylic Acid Replacement Strategies

Employ 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid in medicinal chemistry campaigns aimed at replacing metabolically labile carboxylic acid groups with a tetrazole bioisostere. The 2H-tetrazole regioisomer offers distinct electronic properties compared to the more common 1H-tetrazole, as evidenced by its higher predicted pKa (4.52 vs. 4.28) [1]. This can lead to improved target engagement and selectivity, particularly for zinc-dependent enzymes like LTA4H. The phenyl substituent provides a baseline for evaluating the impact of additional aromatic modifications on potency and ADME properties.

Chemical Biology Tool for Probing LTA4H Function

Synthesize affinity probes or activity-based probes based on the 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid scaffold to investigate the role of LTA4H in inflammatory signaling pathways. The compound's moderate molecular weight (232.24 g/mol) and favorable lipophilicity (LogP ~1.95) make it an excellent candidate for further derivatization with biotin, fluorophores, or photoaffinity tags without compromising cell permeability . This application is particularly relevant for target validation studies in diseases such as hidradenitis suppurativa, where LTA4H inhibition has shown clinical efficacy.

Process Chemistry Development for Scalable LTA4H Inhibitor Synthesis

Use 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid as a model substrate to develop and optimize synthetic routes for larger-scale production of LTA4H inhibitors. Its commercial availability at 95% purity and relatively simple structure facilitate the exploration of key transformations, such as amide bond formation and N-alkylation, that are critical for accessing more complex clinical candidates like LYS-006 . This scenario supports process R&D efforts aimed at improving yields and reducing costs for advanced LTA4H-targeted therapeutics.

Quote Request

Request a Quote for 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.